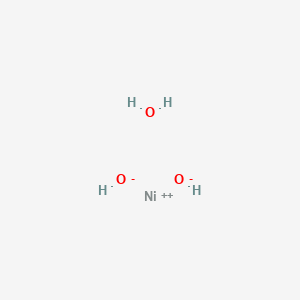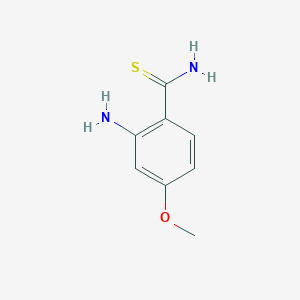
2-Chloro-2-fluoro-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-fluoro-1-phenylethanone is an organic compound with the molecular formula C8H6ClFO It is a derivative of acetophenone, where the hydrogen atoms on the alpha carbon are replaced by chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-fluoro-1-phenylethanone typically involves the halogenation of acetophenone derivatives. One common method includes the reaction of acetophenone with chlorine and fluorine sources under controlled conditions. For instance, the reaction can be carried out using chloroacetyl chloride and anhydrous aluminum chloride as catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-2-fluoro-1-phenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products:
Substitution: Products include substituted phenylethanones.
Reduction: Major products are the corresponding alcohols.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Applications De Recherche Scientifique
2-Chloro-2-fluoro-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-fluoro-1-phenylethanone involves its interaction with various molecular targets. For instance, it can act as a substrate for enzymes that catalyze halogenation or dehalogenation reactions. The presence of both chlorine and fluorine atoms makes it a versatile intermediate in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Acetophenone: The parent compound, which lacks the halogen substituents.
2-Chloro-1-phenylethanone: Similar structure but lacks the fluorine atom.
2-Fluoro-1-phenylethanone: Similar structure but lacks the chlorine atom.
Uniqueness: 2-Chloro-2-fluoro-1-phenylethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual substitution enhances its utility in various synthetic applications and research studies .
Propriétés
Formule moléculaire |
C8H6ClFO |
|---|---|
Poids moléculaire |
172.58 g/mol |
Nom IUPAC |
2-chloro-2-fluoro-1-phenylethanone |
InChI |
InChI=1S/C8H6ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H |
Clé InChI |
IMKBIPXUOOABLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)


![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)


![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)


![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)



